molecular formula C9H12OS B13327907 (2-Ethoxyphenyl)methanethiol

(2-Ethoxyphenyl)methanethiol

Cat. No.: B13327907
M. Wt: 168.26 g/mol
InChI Key: YPFBEIHOJRCUCR-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12OS. It is a thiol, which means it contains a sulfhydryl (-SH) group attached to a benzene ring substituted with an ethoxy group (-OCH2CH3) at the ortho position. This compound is known for its distinctive odor and is used in various chemical applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(2-ethoxyphenyl)methanethiol

InChI

InChI=1S/C9H12OS/c1-2-10-9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3

InChI Key

YPFBEIHOJRCUCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of (2-Ethoxyphenyl)methanethiol .

Industrial Production Methods

Industrial production of (2-Ethoxyphenyl)methanethiol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides, sulfonic acids, or sulfoxides depending on reaction conditions:

Oxidizing AgentConditionsProductReference
Atmospheric O₂AmbientBis(2-ethoxyphenyl) disulfide
H₂O₂Acidic(2-Ethoxyphenyl)methanesulfonic acid
KMnO₄Aqueous(2-Ethoxyphenyl)methanesulfonic acid

Key Findings :

  • Disulfide Formation : Under ambient conditions, autoxidation occurs via radical intermediates, producing the corresponding disulfide .

  • Strong Oxidants : Hydrogen peroxide and permanganate oxidize the thiol to sulfonic acids through sulfenic/sulfinic acid intermediates .

Substitution Reactions

The ethoxy and thiol groups participate in nucleophilic and electrophilic substitutions:

Thiol Group Reactivity

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers :

    Ar-SH+R-XAr-S-R+HX\text{Ar-SH} + \text{R-X} \rightarrow \text{Ar-S-R} + \text{HX}
  • Acylation : Forms thioesters with acyl chlorides (e.g., AcCl) .

Aromatic Ring Reactivity

  • Bromination : Electrophilic bromination occurs at the para position to the ethoxy group due to its electron-donating effect .

  • Nitration : Yields 4-nitro derivatives under mixed acid conditions .

Thermal Decomposition

Thermolysis studies of ethanethiol analogs reveal key pathways :

Temperature RangePrimary PathwayProducts
700–1,100 KIntramolecular eliminationEthylene + H₂S
>1,200 KRadical dissociationCH₃- + HS-

Kinetic Analysis :

  • Below 1,100 K, decomposition proceeds via a six-membered transition state to form ethylene and H₂S (barrier: ~75 kcal/mol) .

  • At higher temperatures, C-S bond cleavage dominates, producing methyl and sulfanyl radicals .

Radical-Mediated Pathways

The thiol group participates in radical chain reactions:

Hydrogen Abstraction

  • By OH Radicals :

    Ar-SH+OHAr-S- +H₂O\text{Ar-SH} + \text{OH} \rightarrow \text{Ar-S- } + \text{H₂O}

    Rate constants for analogous thiols range from 1.2×10101.2 \times 10^{-10} to 3.5×1010cm3/molecule/s3.5 \times 10^{-10} \, \text{cm}^3/\text{molecule/s} at 298 K .

Thiyl Radical Reactions

  • Dimerization : Forms disulfides .

  • Addition to Alkenes : Generates thioether-linked adducts .

Comparative Reactivity Table

Reaction TypeRate Constant (298 K)Activation Energy (kcal/mol)Dominant Pathway
Oxidation2.8×1012cm3/molecule/s2.8 \times 10^{-12} \, \text{cm}^3/\text{molecule/s}15.2Disulfide formation
Thermal Decomp1.4×1014s11.4 \times 10^{14} \, \text{s}^{-1}75.9Intramolecular elimination
H-Abstraction3.1×1010cm3/molecule/s3.1 \times 10^{-10} \, \text{cm}^3/\text{molecule/s}4.5OH-mediated

Scientific Research Applications

(2-Ethoxyphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with proteins and other biomolecules, affecting their function. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxyphenyl)methanethiol is unique due to the presence of both the ethoxy group and the thiol group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Biological Activity

(2-Ethoxyphenyl)methanethiol, also known as 2-ethoxybenzyl thiol, is an organic compound with the molecular formula C9_9H12_{12}OS. It features a thiol (-SH) group attached to a benzene ring that has an ethoxy group (-OCH2_2CH3_3) at the ortho position. This compound is notable for its distinct odor and has various applications in organic synthesis, biological research, and potential medicinal uses.

PropertyDescription
Molecular FormulaC9_9H12_{12}OS
Molecular Weight168.26 g/mol
IUPAC Name(2-ethoxyphenyl)methanethiol
InChI KeyYPFBEIHOJRCUCR-UHFFFAOYSA-N
Canonical SMILESCCOC1=CC=CC=C1CS

The biological activity of (2-Ethoxyphenyl)methanethiol primarily arises from its thiol group, which can form covalent bonds with proteins and other biomolecules. This interaction can influence various cellular functions, including enzyme activity and redox states. The compound may also participate in oxidation-reduction reactions, impacting cellular signaling pathways and metabolic processes.

Antioxidant Properties

Research indicates that (2-Ethoxyphenyl)methanethiol may exhibit antioxidant properties due to the ability of thiols to donate electrons and neutralize reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial and Antitumor Activities

Recent studies have explored the antimicrobial and antitumor activities of compounds related to (2-Ethoxyphenyl)methanethiol. For instance, derivatives of thiols have shown efficacy against various cancer cell lines, including MCF-7 breast cancer and HepG2 hepatoma cells. The mechanism often involves the disruption of cellular redox balance or direct interaction with cellular targets .

Case Studies

  • Toxicological Insights : A case study involving methyl mercaptan, a related thiol compound, highlighted severe health effects such as methemoglobinemia and hemolytic anemia following high-level exposure. While specific data on (2-Ethoxyphenyl)methanethiol is limited, understanding the toxicology of similar compounds provides insights into potential risks associated with thiols .
  • Therapeutic Potential : In a therapeutic context, compounds similar to (2-Ethoxyphenyl)methanethiol have been investigated for their ability to modulate immune responses and inhibit viral replication. For example, studies on plant extracts containing thiol compounds have demonstrated potential in reactivating latent HIV-1 .

Comparative Analysis

To better understand the unique properties of (2-Ethoxyphenyl)methanethiol, a comparison with similar compounds is useful:

CompoundStructure TypeNotable Activity
MethanethiolSimple thiolToxicity; low-level antimicrobial
EthanethiolSimple thiolLess potent antioxidant properties
ThiophenolAromatic thiolStronger antimicrobial activity

Uniqueness of (2-Ethoxyphenyl)methanethiol

The presence of both an ethoxy group and a thiol group distinguishes (2-Ethoxyphenyl)methanethiol from simpler thiols. This combination enhances its reactivity and potential applications in organic synthesis and biological research.

Q & A

How can acid-base properties of catalysts influence the synthesis and selectivity of (2-Ethoxyphenyl)methanethiol?

Answer:
The synthesis of thiols like (2-Ethoxyphenyl)methanethiol often involves catalytic systems where acid-base properties dictate reaction pathways. For example, in methanol thiolation (CH₃OH + H₂S → CH₃SH), K₂WO₄/alumina catalysts with balanced Lewis acid and basic sites enhance methanethiol selectivity by suppressing dimethyl sulfide formation . Adjusting alkali metal promoters (e.g., K, Cs) modulates basicity, reducing strong acid sites that favor undesired byproducts. For arylthiols like (2-Ethoxyphenyl)methanethiol, similar principles apply:

  • Methodology: Use temperature-programmed desorption (TPD) to quantify acid-base sites.
  • Experimental Design: Compare catalysts (e.g., zeolites vs. metal oxides) with varying promoter ratios in fixed-bed reactors under controlled H₂S partial pressures.

Table 1: Catalyst Performance for Thiol Synthesis

Catalyst TypeAcid Strength (mmol/g)Base Strength (mmol/g)Selectivity (%)
K₂WO₄/Al₂O₃0.120.4589
Cs/ZSM-50.080.6278

What advanced computational methods resolve contradictions in the adsorption behavior of (2-Ethoxyphenyl)methanethiol on metal surfaces?

Answer:
Conflicting reports on thiol adsorption (e.g., dissociative vs. intact binding on Au(111)) arise from oversimplified models. Density functional theory (DFT) with gradient-corrected functionals reveals that the ethoxy group in (2-Ethoxyphenyl)methanethiol stabilizes adsorption via π-interactions, reducing S-H bond cleavage likelihood compared to simpler thiols .

  • Methodology: Perform ab initio calculations to compare adsorption energies of intact and dissociated configurations.
  • Key Insight: The electron-donating ethoxy group alters charge distribution, favoring non-dissociative adsorption in low-coverage scenarios.

How do environmental emission studies reconcile discrepancies in methanethiol’s atmospheric impact?

Answer: Methanethiol’s role in sulfur aerosol formation varies geographically. Evidence from Arctic and Southern Ocean samples shows it contributes 30–70% to aerosol cooling, but models conflict due to measurement techniques .

  • Contradiction Analysis: Satellite-derived data may underestimate oceanic emissions due to methanethiol’s short atmospheric lifetime.
  • Methodology: Combine gas chromatography (GC) for field measurements with global climate models (GCMs) to validate regional emission factors.

Table 2: Methanethiol Emission Variability by Region

RegionConcentration (nM)Contribution to Aerosols (%)
Southern Ocean5.270
Arctic1.835

What spectroscopic and chromatographic techniques optimize characterization of (2-Ethoxyphenyl)methanethiol?

Answer:

  • FT-IR/Raman: Identify S-H stretching (~2550 cm⁻¹) and C-O-C vibrations from the ethoxy group .
  • GC-MS: Use derivatization (e.g., alkylation) to improve volatility and detect trace impurities.
  • NMR (¹H/¹³C): Resolve aromatic vs. aliphatic proton environments (e.g., δ 1.4 ppm for ethoxy -CH₃) .

Experimental Note: For air-sensitive samples, employ Schlenk-line techniques to prevent oxidation to disulfides.

How does (2-Ethoxyphenyl)methanethiol function in bio-inspired drug synthesis?

Answer: Thiols serve as intermediates in pharmaceuticals via Michael additions or thiol-ene reactions. For example, microbial L-methioninases convert methionine to methanethiol, which alkylates quinones in antibiotic pathways .

  • Methodology: Use Burkholderia cenocepacia cultures with ethionine to produce ethylthiolated analogs, confirming pathways via UHPLC-HRMS/MS .
  • Advanced Design: Engineer enzymes for regioselective thiolation of aromatic scaffolds.

What experimental strategies address methanethiol’s role as a toxicity biomarker in anaerobic systems?

Answer: Methanethiol spikes correlate with microbial stress (e.g., chloroform inhibition).

  • Protocol: Monitor headspace GC-MS in batch reactors dosed with IC50-level toxicants (Na⁺, toluene) .
  • Key Finding: Methanethiol release varies nonlinearly with toxicant concentration, suggesting adaptive microbial responses.

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